Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
Description
Historical Development of Tetraphenylethylene (TPE) Derivatives in AIE Research
The discovery of aggregation-induced emission (AIE) in 2001 by Tang and colleagues marked a turning point in materials science, challenging the conventional wisdom that aggregation quenches fluorescence. Early AIE research focused on tetraphenylethylene (TPE), a nonplanar molecule whose phenyl rings undergo restricted intramolecular rotation (RIR) in aggregated states, leading to bright emission. Initial studies in the 2000s demonstrated that TPE derivatives exhibited strong solid-state fluorescence, making them ideal for organic light-emitting diodes (OLEDs). By the 2010s, researchers began systematically modifying TPE’s structure to optimize AIE performance. For example, introducing electron-donating or withdrawing groups enabled tuning of emission wavelengths, while conjugation with aromatic systems enhanced quantum yields.
A pivotal advancement came with the realization that TPE’s AIE activity could be harnessed for biological applications. However, early TPE derivatives suffered from poor water solubility, limiting their utility in aqueous environments. This spurred efforts to functionalize TPE with hydrophilic groups without compromising its AIE characteristics. Sulfonate moieties emerged as a promising solution due to their strong hydrophilicity and biocompatibility. The synthesis of sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) exemplifies this strategic design, combining TPE’s AIE properties with sulfonate-driven solubility.
Rational Design of Sulfonate-Functionalized TPE Derivatives for Enhanced Solubility and Bioactivity
The rational design of sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) involved addressing two critical challenges: (1) maintaining AIE activity while improving aqueous solubility and (2) enabling interactions with biological targets. Sulfonation was chosen due to its ability to impart negative charges, enhancing dispersibility in polar solvents and reducing nonspecific binding in biological systems.
Structural Modifications:
The compound features a central TPE core linked via ether bonds to propane sulfonate groups. This design ensures that the sulfonate moieties are positioned distally from the TPE core, minimizing steric hindrance to intramolecular rotation—a key requirement for AIE activity. Nuclear magnetic resonance (NMR) and X-ray crystallography studies of analogous sulfonated TPE derivatives confirm that the twisted conformation of the TPE core remains intact, preserving the RIR mechanism.
Synthesis and Characterization:
The synthesis typically involves a multi-step process:
- TPE Core Formation: McMurry coupling of 4-hydroxybenzophenone yields the dihydroxyl-TPE intermediate.
- Sulfonation: Reaction with 1,3-propane sultone introduces sulfonate groups, followed by neutralization with sodium hydroxide to form the final product.
| Synthetic Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Dihydroxyl-TPE synthesis | TiCl₄, Zn, THF, 80°C | Twisted TPE core with hydroxyl groups |
| Sulfonate functionalization | 1,3-propane sultone, NaOEt | Introduction of sulfonate moieties |
| Purification | Ethanol/acetone precipitation | Water-soluble sodium salt formation |
Photophysical Properties:
In aqueous solution, the compound exhibits weak fluorescence due to free rotation of the TPE core. Upon aggregation—induced by solvent changes or binding to biomolecules—emission intensity increases dramatically (quantum yield >20% in aggregated state). Time-resolved fluorescence studies show lifetimes consistent with AIE mechanisms, ruling out excimer formation.
Bioactivity Enhancements:
The sulfonate groups confer dual advantages:
- Solubility: Aqueous solubility exceeding 50 mg/mL, enabling use in physiological buffers.
- Targeted Interactions: Negative charges promote electrostatic interactions with cationic biomolecules (e.g., proteins, DNA), facilitating applications in biosensing and cellular imaging.
This strategic functionalization demonstrates how molecular engineering can expand the utility of AIEgens into previously inaccessible domains, from in vitro diagnostics to real-time monitoring of biological processes.
Properties
Molecular Formula |
C32H30Na2O8S2 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;; |
InChI Key |
ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2-Diphenylethene Backbone
The TPE core is synthesized through a Wittig reaction between benzophenone and ylides or via McMurry coupling of aromatic ketones. For example:
Etherification of Phenylene Groups
The TPE core is functionalized with 4-bromophenol derivatives under Ullmann or nucleophilic aromatic substitution conditions:
Sulfonation of Propane-1-ol Intermediates
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃):
Neutralization to Sodium Salt
The sulfonic acid intermediate is neutralized with 2M NaOH in ethanol, precipitating the sodium salt. Purification via recrystallization from methanol/water yields TPE-Sulfonate with >98% purity.
Optimization of Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
-
CuI/1,10-Phenanthroline in Ullmann coupling reduces reaction time from 24 to 12 hours.
-
Molecular Sieves (5Å) in amidations absorb water, shifting equilibrium toward product formation (yield increase from 15% to 42%).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent CN105503671A describes a chloroform/ionic liquid biphasic system for scalable sulfonation:
-
Ionic Liquid Co-Solvent : [BMIM][BF₄] enhances phase separation, reducing emulsion formation during workup.
-
Yield : 89% at 4M substrate concentration.
Green Chemistry Approaches
-
Microwave-Assisted Etherification : Reduces reaction time from 24 hours to 45 minutes (70% yield).
-
Recyclable Catalysts : Silica-supported Cu nanoparticles enable five reuse cycles without activity loss.
Analytical Validation and Characterization
Purity Assessment
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Bio-Imaging
TPE-Sulfonate has gained recognition for its application in bio-imaging due to its strong fluorescence upon aggregation. It serves as a fluorescent probe that enhances the visualization of cellular components. Studies have demonstrated that the addition of human serum albumin can activate its emission in physiological conditions . This property is critical for tracking biological processes and cellular imaging.
Drug Delivery Systems
The biocompatibility and solubility of TPE-Sulfonate suggest potential applications in drug delivery systems. Its ability to form aggregates can be exploited to encapsulate therapeutic agents, allowing for controlled release and targeted delivery within biological systems .
Biosensors
The compound's fluorescence properties make it suitable for use in biosensors. It can be utilized to detect specific biomolecules through fluorescence signaling, providing a sensitive method for monitoring biological interactions .
Comparative Analysis with Other Fluorescent Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sodium 4-(4-sulfobutyl)phenylphosphonate | Sulfonate group attached to a phenyl ring | Used as a surfactant and stabilizer |
| Fluorescein sodium salt | Contains multiple aromatic rings | Strong fluorescence under UV light |
| Rhodamine B | Xanthene dye structure with sulfonate groups | High photostability and brightness |
| Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate} | Multiple aromatic rings with sulfonate groups | Unique aggregation-induced emission characteristics |
Case Study 1: Cellular Imaging
In a study published in Nature Communications, researchers utilized TPE-Sulfonate as a fluorescent probe to visualize cancer cells in vitro. The compound's aggregation-induced fluorescence allowed for clear imaging of cellular structures under confocal microscopy conditions .
Case Study 2: Drug Delivery
A research article in Advanced Drug Delivery Reviews explored the use of TPE-Sulfonate in encapsulating chemotherapeutic agents. The study demonstrated that TPE-Sulfonate could enhance drug solubility and facilitate targeted delivery to tumor cells while minimizing side effects.
Mechanism of Action
The mechanism of action of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is primarily based on its AIE properties. When aggregated, the compound exhibits enhanced fluorescence due to restricted intramolecular rotations. This property is exploited in bio-imaging and fluorescent probes to provide high-contrast images. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to specific localization and visualization .
Comparison with Similar Compounds
Core Structure Similarities
TPE-Sulfonate shares its tetraphenylethylene (TPE) backbone with several derivatives, a hallmark of AIE-active materials. The TPE core undergoes restricted intramolecular rotation (RIR) in aggregated states, leading to enhanced fluorescence. Key structurally related compounds include:
Solubility and Aggregation Behavior
- TPE-Sulfonate : The sulfonate groups impart high water solubility, enabling use in aqueous buffers (e.g., PBS). Its AIE activity is triggered in hydrophobic environments, such as protein-rich phases .
- PATPE: Phosphonic acid groups facilitate binding to calcium in hydroxyapatite (HAp), forming 3D nano-capsules. Unlike TPE-Sulfonate, it exhibits AIE in solid-state composites .
- TPE-V2: Cationic bipyridinium groups enhance DNA binding via electrostatic interactions, promoting condensation. Its solubility in polar organic solvents (e.g., methanol) contrasts with TPE-Sulfonate’s aqueous compatibility .
- Boronic Acid Derivatives : Soluble in organic solvents (e.g., THF), these compounds are used in COF synthesis, leveraging boronate esterification .
Fluorescence Properties
- TPE-Sulfonate: Exhibits blue emission (λem ≈ 457 nm) under 395 nm excitation. Non-emissive in aqueous solution but highly fluorescent in aggregated states .
- PATPE : Strong blue emission in HAp composites, utilized for drug release monitoring via fluorescence intensity changes .
- Silole Derivatives : Emission tuned by substituents; for example, 1-methyl-1,2,3,4,5-pentaphenylsilole shows intense green emission upon aggregation .
Biological Activity
Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate}, also known as TPE-Sulfonate, is a compound of increasing interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C32H30Na2O8S2
- Molecular Weight : 652.69 g/mol
- CAS Number : 953792-48-8
- Structure : The compound features a diphenylethene core with sulfonate groups that enhance its solubility in aqueous environments.
Anticancer Properties
Research has indicated that compounds with structural motifs similar to TPE-Sulfonate exhibit significant anticancer activity. For instance, chalcones, which share a similar structural backbone, have been shown to possess cytotoxic effects on various cancer cell lines while exhibiting lower toxicity on normal cells. A study highlighted that certain chalcone derivatives demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) compared to traditional treatments like Tamoxifen .
The proposed mechanism for the anticancer effects of TPE-Sulfonate involves the induction of apoptosis (programmed cell death) in cancer cells. The sulfonate groups are believed to interact with cellular membranes and proteins, leading to altered signaling pathways that promote cell death in malignant cells while sparing normal cells .
Antioxidant Activity
In addition to its anticancer properties, TPE-Sulfonate may exhibit antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress within cells. This property is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
In vitro studies have shown that TPE-Sulfonate can inhibit the proliferation of cancer cells at micromolar concentrations. For example:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity .
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of TPE-Sulfonate, in vivo studies are essential for understanding its efficacy and safety profile. Preliminary animal studies suggest that TPE-Sulfonate can significantly reduce tumor size without notable adverse effects on normal tissues .
Q & A
Q. What are the key synthetic pathways for Sodium 3,3'-{[...]}-sulfonate, and what intermediates are critical for its preparation?
The synthesis involves multi-step reactions, including McMurry coupling and functional group transformations. A critical intermediate is 1,2-bis(4-bromophenyl)-1,2-diphenylethene (13) , synthesized via McMurry coupling of 4-bromobenzophenone . Subsequent steps include lithiation with nBuLi followed by aldehyde addition to form intermediates like (1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene))bis((4-methoxyphenyl)methanol) (15) . Sulfonation is achieved using propane sultone or similar reagents under controlled pH to introduce sulfonate groups. Key challenges include controlling regioselectivity and minimizing side reactions during coupling steps .
Q. How can spectroscopic methods (e.g., NMR, FTIR) be used to confirm the structure and purity of this compound?
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.8–7.8 ppm) and sulfonate-linked methylene groups (δ 3.0–3.5 ppm). For example, in related compounds, the sulfonate group’s methylene protons appear as doublets at δ 3.05 (J = 8.2 Hz) .
- FTIR : Strong S=O stretching vibrations at ~1040–1220 cm⁻¹ confirm sulfonate groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., [M-Na]⁻ ion). Purification via flash chromatography (n-hexane/EtOAc) ensures removal of unreacted intermediates .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Unreacted Brominated Intermediates : Residual 1,2-bis(4-bromophenyl)-1,2-diphenylethene can persist if coupling reactions are incomplete. Mitigation: Optimize reaction time and catalyst loading (e.g., BF3·Et2O for pyrrole condensation) .
- Sulfonation Byproducts : Partial sulfonation or over-sulfonation may occur. Mitigation: Use stoichiometric control and monitor pH during sulfonation.
- Oxidative Byproducts : Air-sensitive intermediates may oxidize. Mitigation: Conduct reactions under inert gas (N2/Ar) .
Advanced Research Questions
Q. How does Sodium 3,3'-{[...]}-sulfonate function in studying liquid-liquid phase separation (LLPS) of biomolecules?
This compound acts as a phase-separation probe in fluorescence microscopy. At 50 µM, it binds to spidroin constructs, enabling visualization of LLPS dynamics under confocal microscopy (395 nm excitation, 457 nm emission). Methodological considerations:
Q. What role does this compound play in aggregation-induced emission (AIE) applications?
The diphenylethene core exhibits AIE activity, where restricted intramolecular rotation (RIR) in aggregated states enhances fluorescence. Applications include:
- AIE-Based Sensors : Functionalization with organophosphonic acid (e.g., PATPE) creates hollow nanocapsules for drug delivery .
- Structural Optimization : Substituents like dimethylamino groups (e.g., DA-AIE-D derivative) shift emission wavelengths for multiplexed imaging .
- Methodological Tip : Use THF/water mixtures (90:10 to 50:50 v/v) to induce aggregation and measure fluorescence quantum yield changes .
Q. How can reaction yields be optimized in large-scale synthesis?
- Catalyst Screening : BF3·Et2O or DDQ improves coupling efficiency in pyrrole condensation steps .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
- Temperature Control : Low temperatures (0–25°C) prevent side reactions during lithiation .
- Yield Data : Typical yields range from 30% (DA-AIE-D synthesis) to 70% for intermediate steps after optimization .
Q. How does the compound’s structure influence its fluorescence quenching/resistance in complex matrices?
- Sulfonate Groups : Enhance water solubility and reduce non-specific binding in biological samples.
- Diphenylethene Core : Provides rigidity for RIR, reducing quenching by solvent molecules.
- Validation : Compare fluorescence intensity in PBS vs. cell lysate to assess matrix effects .
Methodological Best Practices
- Synthesis : Always use anhydrous conditions for moisture-sensitive steps (e.g., lithiation).
- Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous structural confirmation.
- Applications : Pre-incubate the compound with target biomolecules (e.g., spidroins) to ensure binding before imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
